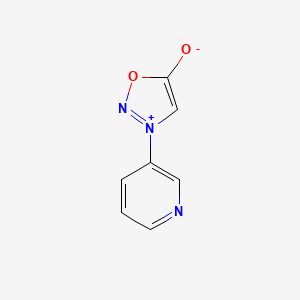

Sydnone, 3-(3-pyridinyl)-

Description

Historical Context and Discovery of Sydnones

The first sydnone (B8496669), N-phenylsydnone, was synthesized in 1935 by John Campbell Earl and Alan W. Mackney at the University of Sydney, from which the name "sydnone" is derived. neliti.comwikipedia.org Their pioneering work involved the cyclodehydration of N-nitroso-N-phenylglycine using acetic anhydride (B1165640). wikipedia.org This discovery opened the door to the exploration of a new class of compounds with unique electronic structures and reactivity. neliti.com

Defining Characteristics of Mesoionic Compounds

Mesoionic compounds are defined as planar, five- or six-membered heterocyclic betaines that cannot be represented by a single covalent structure. wikipedia.orgiajesm.in Instead, they are depicted as resonance hybrids of multiple canonical forms, leading to a delocalization of both positive and negative charges within the ring. wikipedia.orgslideshare.net

A key feature of sydnones is their pseudo-aromatic character. neliti.comresearchgate.net The sydnone ring contains a sextet of π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). researchgate.net This electron delocalization contributes to their relative stability. researchgate.net The positive charge is distributed among the atoms of the heterocyclic ring, while the negative charge is primarily located on the exocyclic oxygen atom. neliti.comresearchgate.net This charge separation results in a significant dipole moment. neliti.comias.ac.in

The electronic structure of sydnones dictates their chemical reactivity. neliti.com The C4 position of the sydnone ring is electron-rich and susceptible to electrophilic substitution, a characteristic typical of aromatic compounds. neliti.comresearchgate.net Conversely, the ring system as a whole can act as a 1,3-dipole in cycloaddition reactions. nih.govslideshare.net This dual reactivity makes sydnones versatile building blocks in organic synthesis. researchgate.net

Overview of Sydnone Chemistry and its Significance in Organic Synthesis

Sydnones have proven to be valuable synthons in the construction of various heterocyclic systems. neliti.comresearchgate.net Their most notable reaction is the 1,3-dipolar cycloaddition with alkynes and alkenes, which provides a direct route to pyrazole (B372694) derivatives. nih.govbenthamdirect.com While traditional thermal cycloadditions often require harsh conditions, newer methods like Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) have been developed to achieve higher regioselectivity and milder reaction conditions. nih.gov The ability of sydnones to undergo electrophilic substitution at the C4 position further expands their synthetic utility. neliti.com

Specific Focus on 3-(3-pyridinyl)sydnone within the Sydnone Family

Among the diverse range of sydnone derivatives, 3-(3-pyridinyl)sydnone stands out due to the incorporation of a pyridine (B92270) ring at the N3 position. This particular derivative was first synthesized by Tien and Hunsberger. oup.com The presence of the pyridine moiety introduces unique electronic properties and potential for further chemical modifications. Research has explored its synthesis, photochromic behavior, and reactions with various reagents. oup.comrsc.orgcore.ac.uk

Detailed Research Findings on 3-(3-pyridinyl)sydnone

Synthesis and Properties

The synthesis of 3-(3-pyridinyl)sydnone and its derivatives has been a subject of study. One approach involves the reaction of 3-aminopyridine (B143674) with substituted benzaldehydes and potassium cyanide to form an intermediate, which is then hydrolyzed and nitrosated before cyclization with acetic anhydride to yield the desired sydnone. oup.com For instance, the synthesis of 3-(3-pyridyl)-4-(p-tolyl)sydnone resulted in pale yellow needles with a melting point of 142-143 °C. oup.com

Spectroscopic analysis provides insight into the structure of these compounds. The infrared (IR) spectrum of 3-(3-pyridyl)-4-(p-tolyl)sydnone shows a characteristic carbonyl (C=O) stretch at 1745 cm⁻¹. oup.com Its nuclear magnetic resonance (NMR) spectrum in CDCl₃ displays signals corresponding to the pyridine and tolyl protons, as well as a singlet for the methyl group. oup.com The ultraviolet (UV) absorption maxima for this compound in methanol (B129727) are observed at 251 nm and 341 nm. oup.com

Some derivatives of 3-(3-pyridinyl)sydnone have exhibited photochromic properties, changing color upon exposure to UV light. oup.com Specifically, 3-(3-pyridyl)-4-(p-tolyl)sydnone has been shown to be photochromic in the solid state. oup.com However, the exact nature of the species responsible for this color change remains a topic of investigation, with initial theories about the formation of nitrosaminoketenes being challenged by later computational studies. core.ac.ukmurdoch.edu.au

Reactivity

The reactivity of 3-(3-pyridinyl)sydnone has been explored with various nucleophilic reagents. Nucleophilic addition of organo-magnesium and -lithium reagents to 3-(3-pyridinyl)sydnone has been shown to yield 4-substituted-3-(sydnon-3-yl)-1,4-dihydropyridines as the major products. rsc.org Reduction with sodium borohydride (B1222165) can lead to either 3-(sydnon-3-yl)-1,4-dihydropyridine or 3-(sydnon-3-yl)-1,4,5,6-tetrahydropyridine, depending on the solvent used. rsc.org

Furthermore, the C4 position of the 3-(3-pyridinyl)sydnone ring can be functionalized. For example, the use of methylmagnesium bromide favors the formation of a Grignard reagent at the C4 position, which can then be used to introduce various alcohol functionalities. rsc.org These alcohols can subsequently be dehydrated to form alkenes substituted at the C4 position of the sydnone ring. rsc.org Mercuration of N-(3-pyridyl)-sydnone has also been studied, leading to different mercurated derivatives depending on the reaction conditions. acs.org

Data Tables

Table 1: Physical and Spectroscopic Data for Selected 3-(3-pyridinyl)sydnone Derivatives oup.com

| Compound | Molecular Formula | Melting Point (°C) | IR (C=O) (cm⁻¹) | UV λmax (nm) (ε) |

| 3-(3-Pyridyl)-4-(p-chlorophenyl)sydnone | C₁₃H₈ClN₃O₂ | 161-162 | 1752, 1735 | 254 (12400), 340 (10500) |

| 3-(3-Pyridyl)-4-(p-tolyl)sydnone | C₁₄H₁₁N₃O₂ | 142-143 | 1745 | 251 (7950), 341 (6170) |

Structure

3D Structure

Properties

CAS No. |

5226-94-8 |

|---|---|

Molecular Formula |

C7H5N3O2 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

3-pyridin-3-yloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C7H5N3O2/c11-7-5-10(9-12-7)6-2-1-3-8-4-6/h1-5H |

InChI Key |

HFOHTUVVUWUBOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)[N+]2=NOC(=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Pyridinyl Sydnone and Its Derivatives

Conventional Synthetic Approaches to Sydnones

The foundational method for synthesizing sydnones involves the cyclodehydration of N-nitroso-N-substituted amino acids. wright.eduijcrt.org This approach has been the cornerstone of sydnone (B8496669) chemistry for decades.

Cyclodehydration of N-Nitroso-N-arylglycines

The classical synthesis of sydnones, first reported by Earl and Mackney in 1935, involves the treatment of an N-nitroso-N-arylglycine with a dehydrating agent. neliti.comindexcopernicus.comwikipedia.org Acetic anhydride (B1165640) is the traditional reagent used for this cyclodehydration step. neliti.comindexcopernicus.com The process begins with the nitrosation of an N-substituted glycine, followed by the ring-closure to form the sydnone heterocycle. wright.edu

Optimization of Dehydrating Agents and Reaction Conditions

To improve the efficiency and yield of the cyclization, various dehydrating agents have been explored. Trifluoroacetic anhydride (TFAA) has largely replaced acetic anhydride due to its ability to promote faster cyclization at milder conditions. whiterose.ac.ukscholaris.ca Other reagents such as thionyl chloride have also been utilized, although sometimes resulting in lower yields. neliti.comindexcopernicus.com The choice of dehydrating agent can be critical, especially for substrates with sensitive functional groups. whiterose.ac.uk

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Room temperature, 24 hours | Readily available, classical method | Slow reaction times, may require heating |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane, 5°C, 1 hour | Faster reaction, milder conditions, higher yields | More expensive than acetic anhydride |

| Thionyl Chloride | Dry ether, room temperature | Rapid reaction | Can lead to lower yields |

Targeted Synthesis of 3-(3-pyridinyl)sydnone

The synthesis of the specific compound 3-(3-pyridinyl)sydnone follows the general principles of sydnone synthesis but requires the preparation of the corresponding pyridinyl-substituted precursor.

Precursor Preparation and Nitrosation Steps

The synthesis of 3-(3-pyridinyl)sydnone begins with the preparation of N-(3-pyridyl)glycine. This precursor is then subjected to nitrosation to form N-nitroso-N-(3-pyridyl)glycine. acs.org The nitrosation is typically achieved using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. neliti.comindexcopernicus.com For acid-sensitive substrates, alternative nitrosating agents like isoamyl nitrite can be employed under neutral conditions. whiterose.ac.uk

Modern Synthetic Advancements for Sydnone Architectures

Recent years have seen the development of more advanced and efficient methods for constructing sydnone rings. These modern approaches often offer milder reaction conditions, higher yields, and broader substrate scope.

One notable advancement is the development of one-pot syntheses. For instance, the use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in combination with sodium nitrite and acetic anhydride allows for the direct conversion of N-arylglycines to the corresponding sydnones in high yields under mild and neutral conditions. wright.eduindexcopernicus.com This avoids the need to isolate the potentially carcinogenic N-nitroso intermediates. wright.edu

Furthermore, mechanochemical methods, such as ball-milling, have emerged as a green and efficient alternative for the synthesis of sydnones and their derivatives. nih.gov These solvent-free or low-solvent procedures can be time-saving and avoid complex purification steps. nih.gov

Catalytic approaches are also being explored. For example, the use of triphenylphosphine (B44618) oxide in conjunction with oxalyl chloride has been shown to facilitate the cyclization of N-nitroso-N-benzylglycine, offering rapid reaction times and excellent yields. scholaris.ca

These modern techniques, including metal-catalyzed cross-coupling and direct arylation reactions, are expanding the toolkit for functionalizing the sydnone core, enabling the synthesis of a wider array of derivatives with diverse applications. ijcrt.orgneliti.comwhiterose.ac.uk

Mechanochemical Synthesis Techniques for Sydnones

Mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. rsc.org This high-energy milling technique allows for solvent-free or low-solvent reactions, often with reduced reaction times and simplified purification procedures. rsc.orgresearchgate.net The synthesis of sydnones via mechanochemistry typically follows the classical pathway involving N-nitrosation of an α-amino acid followed by cyclodehydration, but with the distinct advantage of being performed in a ball mill. chemrxiv.org

Research has demonstrated the feasibility of synthesizing N-arylglycines, the precursors to N-arylsydnones, through solvent-free mechanochemical methods. rsc.org For instance, various anilines can be reacted with ethyl bromoacetate (B1195939) and subsequently saponified in a one-pot, two-step process within a ball mill to produce N-arylglycines. researchgate.net The subsequent steps of nitrosylation, using reagents like tert-butyl nitrite (t-BuONO), and cyclization with an anhydride like trifluoroacetic anhydride (TFAA), can also be carried out efficiently under mechanochemical activation to yield the final sydnone products. chemrxiv.orgresearchgate.net

This mechanochemical approach has been successfully applied to the synthesis of N-phenyl-4-(2-pyridinyl)sydnone, a derivative structurally related to 3-(3-pyridinyl)sydnone. rsc.orgrsc.org The use of a ball mill enabled the efficient, reagentless preparation of a series of N-arylglycines and their subsequent conversion into the corresponding sydnones. rsc.org The yields for several N-aryl sydnone derivatives prepared via this method highlight its broad applicability. chemrxiv.orgrsc.org For example, sydnones with electron-donating groups like methyl and methoxy (B1213986) on the N-phenyl ring were produced in high yields of 91% and 54%, respectively. rsc.org Even substrates with electron-withdrawing groups such as nitro, cyano, and trifluoromethyl could be converted, albeit in lower yields (34-46%) after necessary purification steps. chemrxiv.orgrsc.org

Table 1: Mechanochemical Synthesis of N-Aryl-4-(2-pyridinyl)sydnone Derivatives

This table is based on data for the synthesis of related N-aryl sydnones, illustrating the general yields achievable with mechanochemical techniques.

| Starting Aniline Derivative | Resulting Sydnone Product | Yield (%) | Reference |

|---|---|---|---|

| p-Toluidine | 3-(p-tolyl)-4-(2-pyridinyl)sydnone | 91 | chemrxiv.org, rsc.org |

| p-Anisidine | 3-(p-methoxyphenyl)-4-(2-pyridinyl)sydnone | 54 | chemrxiv.org, rsc.org |

| p-Bromoaniline | 3-(p-bromophenyl)-4-(2-pyridinyl)sydnone | 91 | chemrxiv.org, rsc.org |

| m-Bromoaniline | 3-(m-bromophenyl)-4-(2-pyridinyl)sydnone | 81 | chemrxiv.org, rsc.org |

| p-Nitroaniline | 3-(p-nitrophenyl)-4-(2-pyridinyl)sydnone | 46 | chemrxiv.org, rsc.org |

| p-Aminobenzonitrile | 3-(p-cyanophenyl)-4-(2-pyridinyl)sydnone | 34 | chemrxiv.org, rsc.org |

Palladium-Catalyzed Coupling Reactions in Sydnone Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov These reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings, are instrumental in the functionalization of heterocyclic cores, including the sydnone ring system. arkat-usa.orgnih.gov For a molecule like 3-(3-pyridinyl)sydnone, these methods allow for the introduction of various aryl, heteroaryl, or alkynyl substituents, typically at the C4-position of the sydnone ring, to generate a diverse library of derivatives. d-nb.info

The general strategy involves preparing a halogenated or triflated sydnone precursor, which can then act as an electrophile in the cross-coupling reaction. researchgate.net The C4-position of the sydnone ring is known to be susceptible to electrophilic substitution, allowing for the synthesis of suitable starting materials for these coupling reactions. d-nb.info

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.com This reaction is highly versatile and tolerant of many functional groups. In the context of sydnone chemistry, a 4-halo-3-(3-pyridinyl)sydnone could be coupled with various aryl or heteroaryl boronic acids to create C4-arylated sydnone derivatives. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. scirp.org The rational design of the catalyst system and reaction conditions is key to achieving high efficiency, especially with heterocyclic substrates. nih.gov

Sonogashira-Hagihara Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Applying this to sydnone synthesis would involve reacting a 4-halo-3-(3-pyridinyl)sydnone with a terminal alkyne to produce a 4-alkynylsydnone derivative. Such reactions have been successfully performed on sydnone scaffolds, demonstrating the viability of this approach for creating extended π-conjugated systems. arkat-usa.org For example, sydnone-derived palladium complexes have been used to catalyze Sonogashira reactions between various (hetero)aromatic bromides and 2-methylbut-3-yn-2-ol, achieving high yields. arkat-usa.org

The synthesis of biheteroaryls where an indolizine (B1195054) ring is directly attached to the C4-position of a sydnone ring has been achieved via Chichibabin synthesis, a related C-C bond-forming strategy. d-nb.infobeilstein-journals.org This further underscores the capacity for C4-functionalization of the sydnone core to build complex heterocyclic systems.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions for Sydnone Derivatization

This table presents representative examples of coupling reactions on sydnone platforms, illustrating the methodologies applicable to the synthesis of 3-(3-pyridinyl)sydnone derivatives.

| Reaction Type | Sydnone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | 4-Halo-3-arylsydnone (general) | Terminal Alkyne | Pd Complex / Cu(I) Cocatalyst | 4-Alkynylsydnone | arkat-usa.org, wikipedia.org |

| Suzuki-Miyaura | 4-Halo-3-arylsydnone (general) | Arylboronic Acid | Pd Complex / Phosphine Ligand / Base | 4-Arylsydnone | nih.gov, yonedalabs.com |

| Sonogashira | Aryl Bromide | 2-Methylbut-3-yn-2-ol | Sydnone-Pd Complex / CuI | Coupled Aryl-Alkyne | arkat-usa.org |

| Chichibabin Synthesis | 4-(Bromoacetyl)-3-phenylsydnone (precursor to ylide) | Pyridine (B92270) derivatives | Base (e.g., K₂CO₃) | 4-(Indolizinyl)sydnone | beilstein-journals.org, d-nb.info |

Mechanistic Investigations of Chemical Transformations Involving Sydnone, 3 3 Pyridinyl

1,3-Dipolar Cycloaddition Reactions of 3-(3-pyridinyl)sydnone

The cornerstone of sydnone (B8496669) reactivity lies in its participation as a 1,3-dipole in cycloaddition reactions. Sydnones, as mesoionic compounds, are cyclic azomethine imines that readily react with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. This transformation is a powerful tool for synthesizing substituted pyrazole (B372694) and pyrazoline frameworks.

Thermal [3+2] Cycloadditions with Dipolarophiles

The thermal [3+2] cycloaddition is a classic transformation of sydnones. The reaction proceeds through a concerted mechanism where the 4π-electron system of the sydnone reacts with the 2π-electron system of a dipolarophile. This process typically involves the loss of carbon dioxide from the initial cycloadduct to yield an aromatic pyrazole ring. However, these thermal reactions are known to require harsh conditions, such as high temperatures and prolonged reaction times, which can limit their applicability and lead to issues with regioselectivity. nih.govnih.gov

In principle, 3-(3-pyridinyl)sydnone is expected to react with both alkyne and alkene dipolarophiles under thermal conditions. The reaction with an alkyne would lead directly to a substituted pyrazole after the extrusion of CO2. When reacting with an alkene, the initial product is a dihydropyrazole (a pyrazoline), which may subsequently be oxidized to the corresponding pyrazole. The reactivity is generally higher with electron-deficient alkynes and alkenes, a common feature in 1,3-dipolar cycloadditions. researchgate.net

The reaction between a sydnone and an alkyne is a direct and efficient route to the pyrazole core, a privileged scaffold in medicinal chemistry and materials science. mdpi.com For 3-(3-pyridinyl)sydnone, the reaction with a symmetric alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would predictably yield a 1-(3-pyridinyl)pyrazole derivative. The reaction proceeds via an unstable bicyclic intermediate that readily loses carbon dioxide to form the stable, aromatic pyrazole ring system. mdpi.comresearchgate.net

When an asymmetrical alkyne (e.g., ethyl propiolate) is used, the cycloaddition can result in two possible regioisomers. For many 3-arylsydnones, thermal cycloadditions often yield a mixture of these isomers with poor regioselectivity. nih.gov The electronic nature of the pyridyl ring—an electron-withdrawing heterocycle—is expected to influence the frontier molecular orbitals (HOMO and LUMO) of the sydnone. This, in turn, affects the orbital interactions that govern regioselectivity. Theoretical studies on related pyridyl-containing systems in cycloadditions with arynes suggest that factors such as primary orbital interactions, steric hindrance, and stabilizing C–H···π interactions in the transition state are critical in determining the regiochemical outcome. nih.gov However, without specific experimental data for 3-(3-pyridinyl)sydnone with common unsymmetrical alkynes, the precise regioselectivity remains speculative. Stereoselectivity is a factor when using substituted alkenes as dipolarophiles, but again, specific studies on the 3-(3-pyridinyl) derivative are lacking.

Catalytic Enhancements in Cycloaddition

To overcome the limitations of thermal cycloadditions, catalytic methods have been developed. These approaches offer milder reaction conditions, faster reaction rates, and, most importantly, improved control over regioselectivity.

The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) has emerged as a robust method for the regioselective synthesis of pyrazoles. nih.gov This reaction, particularly effective with terminal alkynes, significantly enhances the rate of cycloaddition. chemistryviews.org Mechanistic studies on other 3-arylsydnones have shown that the choice of the copper salt and its counter-ion can dramatically influence the regiochemical outcome. chemistryviews.orgnih.govwhiterose.ac.uk

For instance, copper(II) triflate (Cu(OTf)₂) is proposed to function as a Lewis acid, activating the sydnone and promoting the formation of 1,3-disubstituted pyrazoles. whiterose.ac.uk In contrast, copper(II) acetate (B1210297) (Cu(OAc)₂) can promote the in situ formation of a copper(I)-acetylide species, which then reacts with the sydnone to yield the corresponding 1,4-disubstituted pyrazole with high regioselectivity. whiterose.ac.uk

While these mechanistic principles are well-established for other sydnones, their direct application to 3-(3-pyridinyl)sydnone requires experimental validation. The nitrogen atom of the pyridyl group could potentially coordinate with the copper catalyst, which might influence its catalytic activity and the regioselectivity of the cycloaddition. A summary of the expected outcomes based on established CuSAC mechanisms is presented below.

Table 1: Predicted Regiochemical Outcome of CuSAC with 3-(3-pyridinyl)sydnone and a Terminal Alkyne

| Catalyst System | Proposed Mechanism | Expected Major Product |

|---|---|---|

| Cu(OTf)₂ | Lewis acid activation of sydnone | 1-(3-Pyridinyl)-3-R-pyrazole |

| Cu(OAc)₂ | Formation of Cu(I)-acetylide | 1-(3-Pyridinyl)-4-R-pyrazole |

Note: This table is predictive and based on mechanisms established for other 3-arylsydnones. Experimental verification for 3-(3-pyridinyl)sydnone is required.

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

The Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) is a bioorthogonal reaction that proceeds via a [3+2] cycloaddition mechanism between a sydnone and a strained alkyne, such as a cyclooctyne. This reaction is followed by a retro-Diels-Alder reaction, which results in the formation of a pyrazole and the extrusion of carbon dioxide. The reaction is highly efficient and can be carried out under mild conditions, making it suitable for applications in chemical biology.

The proposed mechanism for the SPSAC reaction involves an initial suprafacial [3+2] cycloaddition of the sydnone to the strained alkyne. This step forms a bicyclic lactone intermediate. This intermediate is unstable and rapidly undergoes a cycloreversion reaction, leading to the formation of the final pyrazole product and carbon dioxide.

While specific kinetic data for the SPSAC reaction of Sydnone, 3-(3-pyridinyl)- were not found in the reviewed literature, studies on other sydnone derivatives provide insight into the electronic effects on the reaction rate. For instance, the presence of electron-withdrawing groups on the sydnone ring has been shown to increase the rate of the SPSAC reaction. Halogenation at the C-4 position of the sydnone ring, in particular, has been demonstrated to significantly accelerate the reaction. This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sydnone, which enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the alkyne.

Table 1: Second-order rate constants for the SPSAC of various sydnones with cyclooctynes. This table presents data for other sydnones to illustrate electronic effects, as specific data for 3-(3-pyridinyl)sydnone was not available in the search results.

| Sydnone Derivative | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |

| 3-phenylsydnone (B89390) | Bicyclononyne (BCN) | 0.054 |

| 3-phenyl-4-chlorosydnone | MeO-DIBO | Data not available |

| 3-phenyl-4-chlorosydnone | MeO-DIBAC | Data not available |

| 3-phenyl-4-chlorosydnone | BCN | Data not available |

Lewis Acid-Lewis Base Directed Cycloadditions (e.g., with Alkynylboranes)

The cycloaddition of sydnones with alkynes can be directed by the interaction between a Lewis acid and a Lewis base. In the case of Sydnone, 3-(3-pyridinyl)-, the pyridinyl group can act as a Lewis base. When reacted with an alkynylborane, which acts as a Lewis acid, the pyridinyl nitrogen can coordinate to the boron atom. This coordination brings the alkyne and the sydnone into close proximity, facilitating the cycloaddition reaction. This directed approach offers a high degree of regioselectivity in the formation of the resulting pyrazole.

Mechanistic studies on related systems, such as the cycloaddition of 2-pyrones with alkynylboranes directed by a Lewis basic group, suggest that the reaction proceeds through a coordination of the diene substrate to the alkynylborane intermediate. This is followed by a Lewis acid-mediated product equilibration step. A similar mechanism is proposed for the Lewis acid-Lewis base directed cycloaddition of Sydnone, 3-(3-pyridinyl)- with alkynylboranes. The coordination of the pyridinyl nitrogen to the boron atom of the alkynylborane is a key step in this process, leading to a significant rate enhancement and control of regioselectivity. Research has shown that pyridine (B92270) and quinoline (B57606) directing groups are effective in promoting these types of cycloadditions.

Mechanistic Pathways of Decarboxylation in Cycloadditions

The mechanism of this decarboxylation is believed to be a concerted process, although a stepwise mechanism cannot be entirely ruled out in all cases. The driving force for this reaction is the formation of the stable aromatic pyrazole ring and the release of a small, stable molecule (CO₂).

The electronic nature of the substituents on the sydnone ring can influence the rate of the decarboxylation step. The 3-(3-pyridinyl) group, being an electron-withdrawing group, is expected to influence the stability of the bicyclic intermediate and the transition state of the decarboxylation reaction. While specific mechanistic studies on the decarboxylation of the cycloadduct of Sydnone, 3-(3-pyridinyl)- are not extensively documented, the general principles of pericyclic reactions suggest that the electronic properties of the pyridinyl group would play a role in the energetics of this step.

Electrophilic Substitution and Functionalization at the C-4 Position of the Sydnone Ring

The C-4 position of the sydnone ring is nucleophilic and susceptible to electrophilic substitution. This allows for the introduction of various functional groups at this position, providing a route to a diverse range of substituted sydnone derivatives.

Direct Arylation Methodologies

Direct arylation methodologies, particularly those catalyzed by palladium, have emerged as powerful tools for the formation of carbon-carbon bonds. While specific examples of the direct arylation of Sydnone, 3-(3-pyridinyl)- at the C-4 position were not found in the reviewed literature, the principles of palladium-catalyzed C-H activation suggest that this transformation is feasible.

The proposed mechanism for a palladium-catalyzed direct arylation would involve the following key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a palladium(II) species.

C-H Activation/Deprotonation: The sydnone coordinates to the palladium(II) complex, and subsequent C-H activation at the C-4 position occurs, often assisted by a base, to form a palladacycle intermediate.

Reductive Elimination: The aryl group and the sydnone moiety on the palladium center undergo reductive elimination to form the C-4 arylated sydnone and regenerate the palladium(0) catalyst.

Intramolecular palladium-catalyzed C-H arylations of pyridine derivatives have been successfully demonstrated, suggesting that similar intermolecular reactions with Sydnone, 3-(3-pyridinyl)- could be developed.

Halogenation Reactions

The C-4 position of Sydnone, 3-(3-pyridinyl)- can be readily halogenated using N-halosuccinimides. This reaction provides a straightforward method for the synthesis of 4-halo-3-(3-pyridyl)sydnones. semanticscholar.org The reaction proceeds via an electrophilic substitution mechanism where the halogenating agent acts as the electrophile.

Table 2: Halogenation of Sydnone, 3-(3-pyridinyl)-.

| Halogenating Reagent | Solvent | Product |

| N-Chlorosuccinimide (NCS) | Chloroform | 4-Chloro-3-(3-pyridinyl)sydnone |

| N-Bromosuccinimide (NBS) | Chloroform | 4-Bromo-3-(3-pyridinyl)sydnone |

| N-Iodosuccinimide (NIS) | Chloroform | 4-Iodo-3-(3-pyridinyl)sydnone |

The resulting 4-halogenated sydnones are valuable intermediates for further functionalization, for example, in cross-coupling reactions or as substrates with enhanced reactivity in SPSAC reactions.

Acylation Reactions

Acylation at the C-4 position of the sydnone ring can be achieved through various methods, including the Vilsmeier-Haack reaction for formylation and Friedel-Crafts acylation for the introduction of other acyl groups. While specific data for the acylation of Sydnone, 3-(3-pyridinyl)- is limited, general methodologies developed for other sydnones are expected to be applicable.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the sydnone ring.

Friedel-Crafts acylation can be carried out using an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts conditions can sometimes lead to the degradation of the sydnone ring. Milder catalysts and conditions have been developed for the acylation of sydnones.

Table 3: General Conditions for Acylation of Sydnones. This table presents data for other sydnones, as specific data for 3-(3-pyridinyl)sydnone was not available in the search results.

| Acylating Agent | Catalyst/Reagent | Product Type |

| POCl₃ / DMF | - | 4-Formylsydnone |

| Acetic Anhydride | Montmorillonite K-10 | 4-Acetylsydnone |

| Propionic Anhydride | Bismuth triflate | 4-Propionylsydnone |

These acylation reactions provide access to 4-acylsydnones, which are versatile building blocks for the synthesis of more complex heterocyclic systems.

Heteroarylation through Specific Ring Syntheses (e.g., Chichibabin Indolizine (B1195054) Synthesis)

The functionalization of the sydnone ring at the C-4 position is a key strategy for elaborating its structure and modulating its properties. One effective method for introducing a heteroaryl group at this position is through the Chichibabin (also spelled Tschitschibabin) indolizine synthesis. d-nb.infonih.gov This reaction allows for the creation of a direct bond between the C-4 carbon of the sydnone and an indolizine ring, resulting in a novel biheteroaryl system. d-nb.info

The synthesis sequence typically begins with the preparation of a suitable precursor, such as a 4-(bromoacetyl)-sydnone derivative. This intermediate is then reacted with a substituted pyridine to form a pyridinium (B92312) salt. d-nb.infobeilstein-journals.org In the final step, the pyridinium salt undergoes an intramolecular cyclization in the presence of a base to yield the C-4 indolizinyl-substituted sydnone. d-nb.info

While this specific transformation has been detailed for 3-phenylsydnone derivatives, the methodology is adaptable. The key steps involve:

Quaternization : Reaction of a 2-substituted pyridine with a 4-(bromoacetyl)-3-aryl-sydnone to form the corresponding sydnone-N-pyridinium bromide. d-nb.info

Cyclization : Intramolecular cyclization of the pyridinium salt, facilitated by a base. This step proceeds through the formation of a pyridinium N-ylide intermediate, which then cyclizes to form the indolizine ring. d-nb.info

The Chichibabin reaction is recognized as one of the most efficient methods for synthesizing indolizines due to its procedural simplicity and the wide availability of substituted pyridines. d-nb.inforsc.org This approach provides a direct route to C-4 heteroarylated sydnones, which are of interest for their potential applications in materials science and medicine. d-nb.info

Photochemical Transformations of 3-(3-pyridinyl)sydnone

The photochemistry of 3-(3-pyridinyl)sydnone is a subject of significant research, particularly its characteristic photochromic behavior. uq.edu.auacs.orgresearchgate.net Irradiation of this compound leads to a series of complex transformations, yielding various transient intermediates and stable photoproducts. uq.edu.auresearchgate.net

When exposed to UV radiation, particularly in solid or glassy states, 3-(3-pyridinyl)sydnone exhibits a distinct blue photochromism. uq.edu.auresearchgate.net The almost colorless solid develops a noticeable blue color, which is a phenomenon observed in several other sydnone derivatives as well. uq.edu.au

The photolysis of sydnones, including the 3-(3-pyridinyl) derivative, is known to proceed through several key intermediates. uq.edu.au Upon absorption of light, the sydnone ring can undergo a significant structural change. The primary photochemical event is the formation of a bicyclic azlactone valence isomer. uq.edu.auresearchgate.net This intermediate can then undergo further photochemical reactions. Solution photolysis studies have shown that sydnones can generate nitrile imines, which are highly reactive 1,3-dipoles. uq.edu.aubeilstein-journals.org These nitrile imines can be trapped by various dipolarophiles or undergo rearrangements. beilstein-journals.org

Matrix isolation techniques combined with infrared (IR) spectroscopy have been instrumental in identifying the transient species formed during the photolysis of 3-(3-pyridinyl)sydnone at cryogenic temperatures. uq.edu.auresearchgate.net

Bicyclic Azlactones : The primary, directly observable photoproduct is a bicyclic azlactone (specifically, an oxadiazabicyclo[2.1.0]pentanone). uq.edu.auresearchgate.net For 3-(3-pyridyl)sydnone, this bicyclic lactone (exo-20) was identified by a characteristic carbonyl (C=O) absorption in the IR spectrum at 1886 cm⁻¹. researchgate.net These valence isomers, first postulated by Earl, are key intermediates in the photochemical cascade. researchgate.net

Carbodiimides : Prolonged irradiation leads to the efficient decomposition of the sydnone and its intermediates into carbodiimides and carbon dioxide. researchgate.net In the case of 3-(3-pyridyl)sydnone, the formation of 3-pyridylcarbodiimide was confirmed. researchgate.net

Nitrile Imines : While not always directly observed in matrix studies, nitrile imines are well-established intermediates in the solution photolysis of sydnones. uq.edu.au They are believed to form from the rearrangement of intermediary 1H-diazirines. uq.edu.au

The table below summarizes the key photoproducts and intermediates identified from the photolysis of 3-aryl sydnones.

| Compound Type | Specific Example | Method of Detection | Key Spectroscopic Data |

|---|---|---|---|

| Bicyclic Azlactone | exo-2- (3-pyridyl) -4- oxa-1,2- diazabicyclo [2.1.0] pentan-3-one | Matrix Isolation IR | C=O stretch at 1886 cm⁻¹ researchgate.net |

| Carbodiimide | 3-Pyridylcarbodiimide | Matrix Isolation IR | Calculated IR spectrum matches experimental data researchgate.net |

| Nitrile Imine | Intermediates from various sydnones | Flash Photolysis in solution | Transient absorption spectra acs.org |

| Carbon Dioxide | CO₂ | Matrix Isolation IR | Characteristic IR absorption |

The origin of the blue color in the photochromism of 3-(3-pyridinyl)sydnone has been a subject of considerable debate. uq.edu.auresearchgate.net An early hypothesis attributed the color to the formation of N-nitrosaminoketenes. uq.edu.auresearchgate.net This was initially supported by early-generation computational calculations (CNDO/S-CI and STO-3G). uq.edu.auresearchgate.net

However, this mechanism has been strongly challenged by more recent, higher-level computational studies. uq.edu.auresearchgate.netmurdoch.edu.au These advanced calculations consistently predict that the N-nitrosaminoketene derived from 3-(3-pyridinyl)sydnone should be yellow, not blue. uq.edu.auresearchgate.net The calculated absorption maxima for this species are in the range of 405-439 nm, which corresponds to a yellow color, and lack the necessary absorption in the 600 nm range to appear blue. uq.edu.auresearchgate.net

| Computational Method | Calculated Longest Wavelength (λmax) | Predicted Color |

|---|---|---|

| TD-B3LYP/6-31+G** | 405 nm uq.edu.auresearchgate.net | Yellow uq.edu.auresearchgate.net |

| RM06-2X/6-311++G(d,p) | 439 nm researchgate.net | Yellow researchgate.net |

| CAM-B3LYP/6-311++G(d,p) | 401 nm researchgate.net | Yellow researchgate.net |

| CASPT2//CASSCF(6,6)/PVDZ | 406 nm researchgate.net | Yellow researchgate.net |

Given the discrepancy, the nitrosaminoketene hypothesis is now largely discounted. uq.edu.au The bicyclic azlactones that are definitively formed are also not considered to be the carriers of the blue color. uq.edu.auresearchgate.net Consequently, the exact molecular species responsible for the photochromism of 3-(3-pyridinyl)sydnone is currently not understood. uq.edu.auresearchgate.net Alternative suggestions, such as the formation of stabilized triplet imidoylnitrenes, have been proposed but require further experimental verification. researchgate.net

Ring Transformations and Rearrangements of Sydnone Systems

The sydnone ring, being a mesoionic compound, possesses unique reactivity that allows it to undergo various ring transformations and rearrangements into other heterocyclic structures. neliti.comnih.gov These reactions often leverage the ring's ability to act as a masked 1,3-dipole. nih.govresearchgate.net While many studies focus on 3-arylsydnones, the principles are generally applicable to the sydnone core, including 3-(3-pyridinyl)sydnone.

One notable transformation is the conversion of 3-arylsydnones into 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones. nih.gov This rearrangement can be achieved in a single step by reacting the sydnone with bromine in acetic anhydride. nih.gov More recently, mechanochemical methods have been developed for sydnone halogenation and subsequent rearrangement to 1,3,4-oxadiazolin-2-ones, offering a solvent-free and efficient alternative. researchgate.net The mechanism of this transformation under heating and milling conditions has been investigated, with DFT calculations supporting the proposed reaction pathways. researchgate.net

Sydnones are also extensively used as precursors for the synthesis of pyrazoles through [3+2] cycloaddition reactions with alkynes. nih.gov The sydnone ring acts as a nitrile imine precursor, which then reacts with the dipolarophile. nih.gov While thermal cycloadditions often require harsh conditions, modern catalytic methods like the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) have been developed to improve reaction efficiency and regioselectivity. nih.gov

These transformations highlight the versatility of the sydnone ring as a synthon in heterocyclic chemistry, enabling access to a diverse range of other ring systems. researchgate.net

Advanced Applications of 3 3 Pyridinyl Sydnone in Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

The inherent reactivity of the 3-(3-pyridinyl)sydnone ring system makes it an ideal precursor for a variety of heterocyclic structures, most notably through [3+2] cycloaddition reactions. In these reactions, the sydnone (B8496669) acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkyne or alkene) to form a five-membered ring, typically with the extrusion of carbon dioxide. This approach provides a direct and efficient route to nitrogen-containing heterocycles that are prevalent in medicinal chemistry and materials science.

Synthesis of Substituted Pyrazoles and their Regioisomers

The most prominent application of 3-(3-pyridinyl)sydnone is in the synthesis of substituted pyrazoles. nih.gov The thermal 1,3-dipolar cycloaddition reaction between a sydnone and an alkyne dipolarophile yields a pyrazole (B372694) ring system after the elimination of CO2. nih.govresearchgate.net This reaction is highly versatile, allowing for the synthesis of 1,3,4-trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles, depending on the nature of the alkyne. nih.gov

The reaction with symmetrical alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is straightforward and typically proceeds in high yields when heated in a suitable solvent like toluene or xylene. nih.govmdpi.com For instance, the reaction of 3-arylsydnones with DMAD provides the corresponding 1-aryl-3,4-dicarbomethoxypyrazoles efficiently. mdpi.com

When non-symmetrical alkynes are used, the reaction can produce two different regioisomers. The regioselectivity of the cycloaddition is influenced by steric and electronic factors of both the sydnone and the alkyne. nih.gov Historically, these thermal reactions required harsh conditions, including high temperatures and long reaction times, often resulting in poor regioselectivity. nih.gov To address these limitations, newer catalytic systems have been developed. Copper(I)-catalyzed sydnone-alkyne cycloaddition (CuSAC) has been shown to improve reaction conditions and regioselectivity, providing a more controlled pathway to specific pyrazole isomers. nih.gov

The table below summarizes representative examples of pyrazole synthesis via the cycloaddition of sydnones with various alkynes.

| Sydnone Reactant | Alkyne Dipolarophile | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenylsydnone (B89390) | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux | Dimethyl 1-phenylpyrazole-3,4-dicarboxylate | High | nih.gov |

| 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux, 8h | 1-(2-Fluorophenyl)-3,4-dicarbomethoxypyrazole | 80% | mdpi.com |

| Various 3-arylsydnones | Symmetrical Alkynes | Xylene, heat | 1,3,4,5-tetrasubstituted pyrazoles | Often >90% | nih.gov |

| Various 3-arylsydnones | Non-symmetrical Alkynes | Thermal or Cu(I) catalysis | Mixture of regioisomeric pyrazoles | Variable | nih.govnih.gov |

Generation of Indolizine (B1195054) Derivatives

The synthesis of indolizine derivatives directly from 3-(3-pyridinyl)sydnone is not a widely documented transformation in the current literature. Indolizine, a fused bicyclic heterocycle containing a nitrogen atom at the bridgehead, is typically synthesized through pathways involving either pyridine (B92270) or pyrrole precursors. rsc.orgrsc.org Common strategies include the Chichibabin reaction or 1,3-dipolar cycloadditions of pyridinium (B92312) ylides with electron-deficient alkenes. rsc.orgorganic-chemistry.org

While a theoretical intramolecular cycloaddition pathway could be envisioned—wherein the pyridine nitrogen of the 3-(3-pyridinyl)sydnone is functionalized with a tether containing a dipolarophile (an alkene or alkyne)—such a specific application for generating an indolizine core has not been extensively reported. The development of such a cascade reaction would represent a novel synthetic strategy, leveraging the inherent reactivity of both the sydnone and pyridine moieties.

Pathways to Other Nitrogen-Containing Heterocycles

Beyond the well-established synthesis of pyrazoles, sydnones serve as valuable precursors for a range of other nitrogen-containing heterocycles, including imidazoles, oxadiazoles, thiazoles, and tetrazoles. eurekaselect.comresearchgate.net These transformations often involve cycloaddition reactions where the sydnone ring opens and rearranges to form new heterocyclic systems.

A notable example is the regioselective synthesis of 1,2,4-triazoles. Research has demonstrated that sydnones can undergo a photocycloaddition with trifluoroacetonitrile (CF3CN) to produce 3-trifluoromethyl-1,2,4-triazoles in moderate to good yields. rsc.orgrsc.org This reaction proceeds under mild photoredox conditions and tolerates a variety of functional groups on the sydnone's aryl substituent, including halogens and even other heterocyclic rings like thiophene. rsc.org Mechanistic studies suggest that the reaction is initiated by an energy transfer from the photocatalyst to the sydnone substrate. rsc.org

Furthermore, related mesoionic compounds like sydnone imines can undergo [3+2] cycloaddition with strained alkynes to yield pyrazoles along with isocyanates, showcasing another pathway for functional group generation from this class of precursors. nih.gov

Building Blocks for Complex Molecular Architectures

The utility of 3-(3-pyridinyl)sydnone extends beyond the synthesis of simple five-membered heterocycles. It serves as a fundamental building block for assembling sophisticated, three-dimensional molecular architectures with unique properties and potential applications in materials science and asymmetric catalysis.

Assembly of Helical Structures (Heterohelicenes) via Cycloaddition

A powerful application of sydnones is in the construction of heterohelicenes—polycyclic aromatic compounds with a helical, screw-like shape that contain one or more heteroatoms. nih.gov Specifically, pyrazole-containing heterohelicenes can be synthesized through a regioselective 1,3-dipolar cycloaddition between polyaromatic sydnones and arynes. nih.govacs.org

This synthetic strategy allows for the assembly of a diverse library of heterohelicenes by varying the structure of both the sydnone and the aryne precursor. acs.orgacs.org The reaction proceeds with an often unexpected but desirable regioselectivity, favoring the formation of the more sterically constrained helical "C-shape" product over the alternative "S-shape" regioisomer. acs.orgnih.gov The origin of this selectivity has been investigated using Density Functional Theory (DFT) calculations, which identified several key controlling factors:

Primary Orbital Interactions : The reaction is primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the aryne. nih.govacs.org

Stabilizing Interactions : Favorable face-to-face (π–π) or edge-to-face (C–H–π) interactions in the transition state can stabilize the pro-helical arrangement. nih.govnih.gov

Steric and Electrostatic Repulsion : In some cases, the transition state leading to the non-helical isomer is destabilized by distortion from planarity, which can be caused by electrostatic repulsion between lone pairs on nearby heteroatoms (e.g., the pyridine and sydnone nitrogens). acs.org

The inclusion of a pyridinyl group, as in 3-(3-pyridinyl)sydnone, is of particular interest, as pyridine-containing helicenes exhibit valuable optical properties and have been explored as ligands for transition metal complexes and as catalysts in asymmetric synthesis. acs.org One such pyridyl-containing derivative was shown to function as a pH-triggered chiroptical switch, demonstrating reversible changes in its circularly polarized luminescence upon protonation. acs.orgacs.org

| Sydnone Precursor | Aryne Precursor | Key Outcome | Reference |

|---|---|---|---|

| Polyaromatic Sydnones (e.g., N-methyl-phenanthro[9,10-d]sydnone) | 3,4-Phenanthryne | Synthesis of acs.org-helical pyrazole derivatives with high regioselectivity. | nih.govacs.org |

| Naphthyl- and Phenanthryl-sydnones | Various arynes (e.g., 1,2-naphthyne) | Assembly of a library of 24 different heterohelicenes. | nih.govacs.org |

| Pyridyl-containing Sydnone | Poly(hetero)aromatic arynes | Generation of a heterohelicene with pH-triggered chiroptical switching properties. | acs.orgacs.org |

| N-phenyl sydnone | 1,2-Naphthyne | Observed opposite regioselectivity compared to fused polyaromatic sydnones, highlighting the role of the sydnone structure. | nih.gov |

Strategies for Chiral Molecule Synthesis

Helicenes are inherently chiral due to the presence of a helical axis, existing as non-superimposable right-handed (P, plus) and left-handed (M, minus) enantiomers. nih.gov Therefore, the synthesis of heterohelicenes described above represents a direct strategy for the creation of complex chiral molecules. The cycloaddition reactions typically produce a racemic mixture of the two enantiomers, which can then be separated by chiral chromatography to obtain enantiopure samples.

The development of synthetic routes to access these chiral scaffolds is a milestone for their potential applications. nih.gov Pyridine-containing helicenes, in particular, have been utilized as chiral ligands in transition metal catalysis and as organocatalysts for asymmetric transformations, where the chiral environment of the helicene induces stereoselectivity in a chemical reaction. acs.org While direct, enantioselective cycloaddition methods using chiral catalysts are still an area of active research, the current strategy provides robust access to racemic chiral helicenes that serve as crucial precursors for applications in stereoselective synthesis and chiroptical materials. nih.gov

Ligand Design in Coordination Chemistry

The unique electronic and structural characteristics of 3-(3-pyridinyl)sydnone make it an intriguing candidate for ligand design in coordination chemistry. The molecule possesses two distinct potential coordination sites: the nitrogen atom of the 3-pyridinyl group and the exocyclic oxygen atom of the sydnone ring. This dual functionality allows for various binding modes, positioning it as a versatile building block for the synthesis of novel metal-organic frameworks and coordination complexes.

Role of the 3-pyridinyl Moiety in Metal Coordination

The 3-pyridinyl group, a common motif in coordination chemistry, plays a crucial role in the ligating behavior of 3-(3-pyridinyl)sydnone. The nitrogen atom of the pyridine ring acts as a classical Lewis base, readily donating its lone pair of electrons to a metal center to form a coordinate bond. rsc.org This interaction is fundamental to the formation of stable metal complexes.

Several factors inherent to the pyridyl group influence its coordination properties:

Donor Strength: Pyridine is classified as a good σ-donor ligand. Its basicity allows it to form strong coordinate bonds with a wide range of transition metals. rsc.org

Steric Accessibility: The nitrogen atom in the 3-position (meta-position) of the pyridine ring is sterically accessible, which facilitates coordination without significant hindrance. This contrasts with ligands containing 2-substituted pyridyl groups, where bulky substituents can impede the approach of a metal ion.

Electronic Effects: The electronic nature of the sydnone ring can influence the electron density on the pyridinyl nitrogen. The mesoionic character of the sydnone ring, with its delocalized positive and negative charges, can modulate the donor capacity of the pyridyl nitrogen, thereby tuning the stability and reactivity of the resulting metal complex.

In the context of 3-(3-pyridinyl)sydnone, the pyridyl moiety provides a reliable and predictable point of attachment for metal ions. Research in the broader field of pyridyl-containing ligands has shown their utility in constructing complex supramolecular assemblies, catalysts, and materials with interesting photophysical properties. rsc.org While the sydnone ring adds a layer of complexity and functionality, the pyridyl group serves as the primary anchor for metal coordination. In literature discussing related compounds, sydnones have been specifically modified at the N3-position with a 3-pyridine group for the express purpose of achieving iron coordination, underscoring the pyridyl group's essential role as the metal-binding site. chemrxiv.org

Formation of Sydnone-Containing Metal Complexes

The ability of 3-(3-pyridinyl)sydnone to form metal complexes has been demonstrated through the synthesis of organometallic derivatives. The formation of these complexes confirms that the compound can act as a ligand, engaging with metal centers to create new, stable chemical entities.

A key example is the preparation of mercurated derivatives of 3-(3-pyridinyl)sydnone. acs.org Treatment of 3-(3-pyridinyl)sydnone with mercury(II) chloride under basic conditions leads to electrophilic substitution on the sydnone ring at the C4 position, forming a carbon-mercury bond. This reaction produces 4-(chloromercuri)-3-(3-pyridinyl)sydnone. This derivative can be further converted to the corresponding acetoxymercuri compound. acs.org

These reactions highlight two important aspects:

The sydnone ring itself can be a site of metalation, forming a direct carbon-metal bond.

The pyridyl nitrogen can simultaneously coordinate to a metal center, potentially leading to polynuclear structures or complexes where the ligand is bidentate.

While direct coordination through the pyridyl nitrogen and the exocyclic sydnone oxygen has been observed in analogous systems like N-phenyl-4-(2-pyridinyl)sydnone, the mercuration of 3-(3-pyridinyl)sydnone provides concrete evidence of its ability to participate in organometallic bonding. chemrxiv.orgacs.org

The table below summarizes the reported mercurated derivatives of 3-(3-pyridinyl)sydnone, illustrating the formation of stable metal-containing compounds from this ligand.

| Derivative Name | Metal | Attachment Point | Reference |

|---|---|---|---|

| 4-(Chloromercuri)-3-(3-pyridinyl)sydnone | Mercury (Hg) | C4 of Sydnone Ring | acs.org |

| 4-(Acetoxymercuri)-3-(3-pyridinyl)sydnone | Mercury (Hg) | C4 of Sydnone Ring | acs.org |

The synthesis of these complexes opens avenues for further exploration into the coordination chemistry of 3-(3-pyridinyl)sydnone with other transition metals, potentially leading to the development of novel catalysts, functional materials, and therapeutic agents. The interplay between the pyridyl N-donor site and the versatile sydnone ring makes it a promising ligand for creating structurally diverse and functionally complex metal-organic systems.

Spectroscopic Characterization and Structural Elucidation of 3 3 Pyridinyl Sydnone and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(3-pyridinyl)sydnone, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are employed to provide a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-(3-pyridinyl)sydnone is expected to exhibit distinct signals corresponding to the protons on both the sydnone (B8496669) and pyridinyl rings. The proton at the C4 position of the sydnone ring typically appears as a sharp singlet in a region that is deshielded due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the mesoionic ring.

The protons of the 3-pyridinyl group will present a more complex pattern. Due to the substitution at the 3-position, the pyridinyl protons are chemically non-equivalent and will display characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The chemical shifts of these protons are influenced by the electronic effects of the sydnone ring.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Sydnone H-4 | Singlet | s |

| Pyridinyl H-2 | Doublet | d |

| Pyridinyl H-4 | Doublet of doublets | dd |

| Pyridinyl H-5 | Triplet | t |

| Pyridinyl H-6 | Doublet | d |

Note: The exact chemical shifts and coupling constants require experimental data for 3-(3-pyridinyl)sydnone.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of 3-(3-pyridinyl)sydnone. A key feature in the ¹³C NMR of sydnones is the resonance of the carbonyl carbon (C5), which typically appears at a downfield chemical shift, generally in the range of 160-170 ppm. rsc.org The C4 carbon of the sydnone ring also has a characteristic chemical shift.

The carbon atoms of the 3-pyridinyl ring will exhibit distinct signals in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the nitrogen atom in the pyridine (B92270) ring and the sydnone substituent.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Sydnone C=O (C5) | 160 - 170 |

| Sydnone C4 | Characteristic upfield shift |

| Pyridinyl C2 | Downfield |

| Pyridinyl C3 | Downfield (substituted) |

| Pyridinyl C4 | Upfield |

| Pyridinyl C5 | Upfield |

| Pyridinyl C6 | Downfield |

Note: The exact chemical shifts require experimental data for 3-(3-pyridinyl)sydnone.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 3-(3-pyridinyl)sydnone and its adducts, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For the 3-pyridinyl moiety, COSY would show cross-peaks between adjacent protons, allowing for the definitive assignment of the H-2, H-4, H-5, and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the connection between the sydnone ring and the pyridinyl moiety. For instance, a correlation between the pyridinyl protons and the carbons of the sydnone ring would definitively establish the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the Sydnone Ring

The IR spectrum of a sydnone is distinguished by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the range of 1730-1770 cm⁻¹. The exact position of this band can be influenced by the nature of the substituent at the N3 position. Another characteristic, though weaker, band is the C-H stretching vibration of the proton at the C4 position, which is expected to appear above 3000 cm⁻¹.

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Sydnone C=O Stretch | 1730 - 1770 | Strong |

| Sydnone C-H Stretch | > 3000 | Weak to Medium |

Identification of Functional Groups within the 3-(3-pyridinyl) Moiety

The 3-(3-pyridinyl) substituent also gives rise to characteristic absorption bands in the IR spectrum. These include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and can provide information about the substitution pattern of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While a publicly available electron ionization (EI) mass spectrum for 3-(3-pyridinyl)sydnone is not readily found in the surveyed literature, the molecular weight and probable fragmentation pattern can be predicted based on its structure and the known behavior of similar compounds, such as 3-phenylsydnone (B89390). nist.gov

The molecular formula for 3-(3-pyridinyl)sydnone is C₇H₅N₃O₂. Its calculated molecular weight is approximately 163.14 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with a corresponding mass-to-charge ratio (m/z) of 163.

The fragmentation of sydnones is characterized by the initial loss of neutral molecules from the mesoionic ring. The primary fragmentation pathway is expected to involve the cleavage of the sydnone ring, leading to the sequential loss of carbon monoxide (CO) and nitric oxide (NO). The pyridyl group would also contribute to the fragmentation pattern.

Expected Fragmentation Pathways:

Loss of NO: The molecular ion may first lose a nitric oxide radical (·NO), a common fragmentation for N-nitroso compounds, to yield an ion at m/z 133.

Loss of CO: Subsequent loss of a carbon monoxide molecule from the [M - NO]⁺ fragment would result in an ion at m/z 105.

Alternative Pathway: Alternatively, the molecular ion could first lose CO to form an ion at m/z 135, followed by the loss of NO to produce the same m/z 105 fragment.

Pyridyl Ring Fragmentation: The fragment ion at m/z 105, corresponding to a pyridyl-nitrile imine radical cation, could further fragment. The pyridyl cation itself (m/z 78) is a stable fragment and would be expected.

The following table summarizes the predicted key fragments for 3-(3-pyridinyl)sydnone.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 163 | Molecular Ion [M]⁺ | [C₇H₅N₃O₂]⁺ | Parent ion |

| 135 | [M - CO]⁺ | [C₆H₅N₃O]⁺ | Loss of carbon monoxide |

| 133 | [M - NO]⁺ | [C₇H₅N₂O]⁺ | Loss of nitric oxide |

| 105 | [M - CO - NO]⁺ | [C₆H₅N₂]⁺ | Loss of both CO and NO |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (e.g., Photochromic Intermediates)

The electronic transitions of 3-(3-pyridinyl)sydnone are of significant interest due to its notable photochromic properties. neliti.com Generally, 3-arylsydnones exhibit UV absorption maxima in the range of 290–340 nm. researchgate.net

3-(3-pyridinyl)sydnone is an almost colorless solid that develops a distinct blue color upon exposure to UV, daylight, or fluorescent light. uq.edu.au This photochromic behavior is reversible; the color can be bleached by heating, infrared irradiation, or by storing the sample in the dark. uq.edu.au The appearance of the blue color is associated with a new, broad absorption maximum (λmax) in the visible region at approximately 640 nm. uq.edu.au

The identity of the species responsible for this blue coloration has been a subject of scientific debate.

Nitrosaminoketene Hypothesis: For some time, the blue photochromic intermediate was attributed to the formation of an N-nitrosaminoketene species, generated by the photochemical ring-opening of the sydnone. This was initially supported by early computational calculations. uq.edu.au

Computational Re-evaluation: More recent and advanced computational studies (including TD-B3LYP/6-31+G**) have challenged this hypothesis. These calculations predict that the N-nitrosaminoketene derived from 3-(3-pyridinyl)sydnone should be yellow, not blue, with a calculated longest wavelength absorption at around 405 nm (with a very weak oscillator strength). uq.edu.au This suggests that the nitrosaminoketene cannot be the carrier of the intense blue color observed experimentally. uq.edu.au

Other Potential Intermediates: Experimental studies involving photolysis in inert gas matrices have shown that 3-(3-pyridinyl)sydnone can be converted to a bicyclic azlactone (an oxadiazabicyclo[2.1.0]pentanone). However, this species is not responsible for the blue color. uq.edu.au Therefore, the exact structure of the photochromic intermediate that causes the blue coloration is not yet fully understood and requires further investigation. uq.edu.au

The table below summarizes the key electronic transitions associated with 3-(3-pyridinyl)sydnone and its proposed intermediates.

| Species | λmax (nm) | Color | Method |

| 3-(3-pyridinyl)sydnone | ~290-340 | Colorless/Pale | Experimental (General for 3-arylsydnones) researchgate.net |

| Photochromic Intermediate | 640 | Blue | Experimental uq.edu.au |

| N-nitrosamino-N-(3-pyridyl)ketene | 405 | Yellow (Predicted) | Computational (TD-B3LYP/6-31+G**) uq.edu.au |

X-ray Crystallography for Solid-State Structural Determination

A specific single-crystal X-ray diffraction structure for 3-(3-pyridinyl)sydnone has not been detailed in the surveyed scientific literature. However, the solid-state structure can be reliably inferred from the crystallographic data of closely related 3-arylsydnones, such as 3-(p-bromophenyl)sydnone and various fluorinated 3-phenylsydnones. researchgate.netmdpi.com

The sydnone ring is a planar, five-membered mesoionic heterocycle. X-ray analyses of analogous compounds reveal characteristic bond lengths and angles that define its unique electronic structure. neliti.comd-nb.info The exocyclic C5-O6 bond consistently shows a length of approximately 1.20–1.22 Å, which is characteristic of a C=O double bond. researchgate.netd-nb.info The internal ring bonds reflect the delocalized mesoionic character.

The 3-(3-pyridinyl) substituent is expected to be largely coplanar with the sydnone ring to maximize electronic conjugation, although some degree of torsion is possible depending on crystal packing forces. In the solid state, intermolecular interactions, such as C–H···O or C–H···N hydrogen bonds and π–π stacking, are likely to play a significant role in the crystal packing arrangement. d-nb.info

The table below presents typical bond lengths for the sydnone ring, based on published crystal structures of analogous compounds. These values provide a strong indication of the expected geometry for 3-(3-pyridinyl)sydnone.

| Bond | Typical Length (Å) | Reference Compound(s) |

| C5=O6 (exocyclic) | 1.202 - 1.222 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

| O1–N2 | 1.370 - 1.382 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

| N2–N3 | 1.307 - 1.322 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

| N3–C4 | 1.349 - 1.361 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

| C4–C5 | 1.414 - 1.427 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

| C5–O1 | 1.402 - 1.424 | 4-(bromoacetyl)-3-phenylsydnone derivatives d-nb.info |

Computational Chemistry and Theoretical Studies of 3 3 Pyridinyl Sydnone

Electronic Structure and Bonding Analysis

The unique electronic nature of the sydnone (B8496669) ring is central to its chemical properties. Computational methods are essential for elucidating its mesoionic character and the distribution of electrons within the molecule.

Sydnones are classified as mesoionic compounds, meaning they are dipolar, pseudo-aromatic heterocycles that cannot be represented by a single covalent structure. researchgate.netsemanticscholar.org Instead, they are best described as resonance hybrids of multiple canonical forms. researchgate.net This mesoionic character imparts them with a unique stability and reactivity. wikipedia.orgias.ac.in Quantum mechanical calculations are crucial for understanding this feature.

The electronic structure is characterized by a delocalized positive charge across the 1,2,3-oxadiazole (B8650194) ring and a negative charge on the exocyclic oxygen atom. researchgate.netwikipedia.org This charge separation is a defining feature of their mesoionic nature. ias.ac.in Early molecular orbital calculations, and more recent computational studies, indicate that the sydnone ring possesses a degree of aromatic character, with a delocalized π-electron sextet. researchgate.netneliti.com The exocyclic oxygen atom contributes an electron to the ring to complete this sextet. neliti.com Recent computational work, however, suggests that while sydnones are well-stabilized by electron and charge delocalization, they may be nonaromatic. wikipedia.org

Key resonance contributors for the sydnone ring highlight the charge delocalization:

A structure with a positive charge on N(2) and a negative charge on the exocyclic oxygen O(6).

Structures with the positive charge distributed among other ring atoms.

These representations underscore the inability of a single Lewis structure to adequately describe the bonding, a hallmark of mesoionic systems. wikipedia.org

The charge distribution in 3-(3-pyridinyl)sydnone is complex, involving delocalization over both the sydnone and the appended pyridinyl rings. Molecular orbital calculations on similar 3-arylsydnones show significant charge separation, resulting in large dipole moments, typically around 6-7 D. neliti.com

Sydnone Ring: The positive charge is shared among the atoms of the 1,2,3-oxadiazole ring, while the exocyclic oxygen atom (O6) bears a substantial negative charge. researchgate.netresearchgate.netwikipedia.org Studies on 3-phenylsydnone (B89390) indicate that the N(3) atom, bonded to the aryl substituent, also participates in the delocalized system.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for studying the reaction mechanisms of sydnones, providing detailed energy landscapes and transition state geometries.

Sydnones are well-known for their participation as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form pyrazoles. nih.govnih.gov These reactions typically proceed via a concerted mechanism, though the degree of synchronicity can vary. DFT calculations have been instrumental in mapping the potential energy surfaces for these transformations.

The reaction profile generally involves two main steps:

Initial Cycloaddition: The sydnone reacts with a dipolarophile (e.g., an aryne) through a single transition state (TS1) to form a bicyclic intermediate. acs.org This step is typically the rate-determining step.

CO₂ Extrusion: The intermediate rapidly loses a molecule of carbon dioxide to form the final pyrazole (B372694) product. This step is characterized by a very low activation barrier (TS2) and is highly exergonic. nih.gov

| Sydnone Reactant | Aryne Reactant | Level of Theory | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Polyaromatic Sydnone (1a) | Pyridine-containing aryne (38c) | M06-2X/6-311+G(2d,2p) | 10.4 - 16.2 | acs.org |

| N-phenyl sydnone | Dibenzocyclooctyne (DIBAC) | DFT | Not specified, but fast kinetics | researchgate.net |

| Ortho-substituted polyaromatic sydnone (3a) | 3,4-phenanthryne | DFT | 9 - 12 | nih.gov |

The photochromism of 3-(3-pyridinyl)sydnone, where the compound exhibits a color change upon exposure to light, has been a subject of significant computational investigation. murdoch.edu.auresearchgate.net Early studies attributed the observed blue color to the formation of a nitrosaminoketene intermediate. murdoch.edu.auresearchgate.netuq.edu.au

However, recent high-level computational studies have challenged this hypothesis. Using Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASPT2, researchers have recalculated the electronic absorption spectra of the proposed nitrosaminoketene derived from 3-(3-pyridinyl)sydnone. murdoch.edu.auresearchgate.netuq.edu.au These advanced calculations consistently predict that the nitrosaminoketene should be yellow, with its longest wavelength absorption maximum occurring around 400-440 nm, not in the blue region of the spectrum (~600 nm). researchgate.net

| Computational Method | λmax (nm) | Oscillator Strength (f) | Reference |

|---|---|---|---|

| TD-B3LYP/6-31+G** | 405 | 0.0007 | murdoch.edu.auresearchgate.net |

| RM06-2X/6-311++G(d,p) | 439 | 0.0013 | murdoch.edu.auresearchgate.net |

| CAM-B3LYP/6-311++G(d,p) | 401 | 0.0000 | murdoch.edu.auresearchgate.net |

| CASPT2//CASSCF(6,6)/PVDZ | 406 | 0.0055 | murdoch.edu.auresearchgate.net |

These findings strongly suggest that the nitrosaminoketene is not the carrier of the blue color in the photochromism of 3-(3-pyridinyl)sydnone. murdoch.edu.auresearchgate.net Further computational and experimental work is needed to fully understand the phenomenon. uq.edu.au Alternative photochemical pathways have been identified, such as the formation of bicyclic azlactone valence isomers (oxadiazabicyclo[2.1.0]pentanones) upon matrix photolysis, which then decompose to carbodiimides and CO₂. uq.edu.auresearchgate.net However, these azlactones are also not responsible for the blue color. researchgate.netuq.edu.au The exact nature of the photochromic intermediate remains an open question. researchgate.net

While sydnones are known to be poorly regioselective in cycloadditions with simple asymmetric alkynes, surprising and high regioselectivity has been observed in reactions with more complex dipolarophiles like arynes. nih.govnih.gov DFT calculations have been pivotal in explaining the origins of this selectivity. nih.govfigshare.comnih.gov

For the cycloaddition of aryl-substituted sydnones with arynes, DFT studies have shown that regioselectivity is controlled by a combination of factors:

Primary Orbital Interactions: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the aryne is a key factor. The regioselectivity can often be predicted by examining the orbital coefficients at the reacting centers. acs.orgnih.gov

Steric and Dispersion Interactions: In some cases, selectivity favors the formation of the more sterically hindered product. nih.govfigshare.com This counterintuitive result has been explained by stabilizing non-covalent interactions in the transition state, such as C-H···π or face-to-face π-stacking between the aromatic portions of the reactants. nih.govresearchgate.net

Transition State Distortion: The planarity of the transition state is crucial for efficient orbital overlap. DFT calculations have revealed that in some disfavored pathways, electrostatic repulsion between lone pairs (e.g., from the sydnone and a pyridine-like nitrogen in the aryne) can force a distortion from planarity, raising the activation energy and thus disfavoring that regioisomeric outcome. acs.orgnih.gov

By analyzing the geometries and energies of the competing transition states, DFT can quantitatively reproduce and predict the experimentally observed regioselectivities, providing a powerful predictive tool for synthetic chemists. nih.gov

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. For 3-(3-pyridinyl)sydnone, a combination of the atomic orbitals of its constituent atoms forms a set of molecular orbitals, each with a distinct energy level. The electrons of the molecule then occupy these orbitals in order of increasing energy.

Of particular importance in understanding the chemical reactivity of a molecule are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For 3-(3-pyridinyl)sydnone, the HOMO is expected to be primarily localized on the electron-rich sydnone ring, which is characteristic of mesoionic compounds. The exocyclic oxygen and the N(2)-C(1) bond of the sydnone ring are likely to have significant contributions to the HOMO, making these sites susceptible to electrophilic attack. The pyridinyl substituent, being relatively electron-deficient, is expected to have a lesser contribution to the HOMO.

Conversely, the LUMO is anticipated to have significant contributions from both the sydnone and the pyridinyl rings. The electron-withdrawing nature of the pyridinyl ring would lower the energy of the LUMO, enhancing the electrophilicity of the molecule. The LUMO is likely to be distributed over the C(4) and C(5) atoms of the sydnone ring and the carbon atoms of the pyridinyl ring, indicating potential sites for nucleophilic attack.